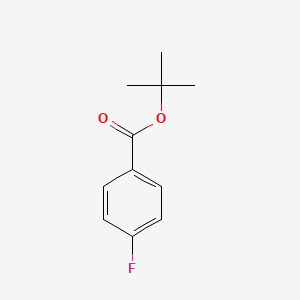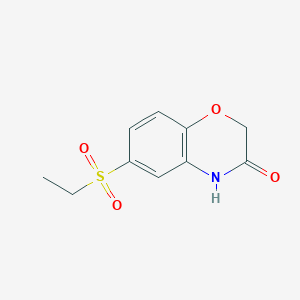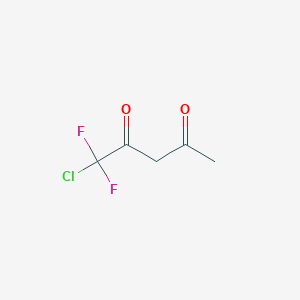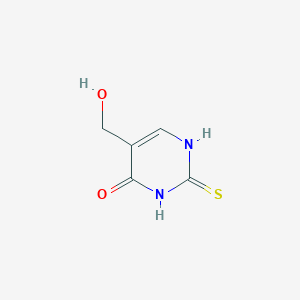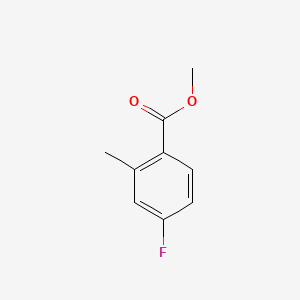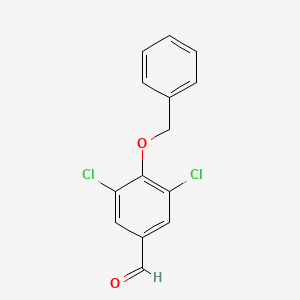
1-(2-Phenylethyl)-1,4-diazepane
説明
1-(2-Phenylethyl)-1,4-diazepane, also known as PED, is a heterocyclic compound used in a variety of scientific applications. It is a five-membered ring system containing two nitrogen atoms, one oxygen atom, and two carbon atoms, and is classified as a diazepane. PED is a versatile compound that has been used in the synthesis of various compounds, and has been studied for its biochemical and physiological effects.
科学的研究の応用
Central Nervous System (CNS) Stimulants
“1-(2-Phenylethyl)-1,4-diazepane” derivatives have been studied for their potential as CNS stimulants. This class of compounds can influence neurotransmitter systems within the brain, which may have applications in treating disorders such as depression, attention deficit hyperactivity disorder (ADHD), and narcolepsy. The structural similarity to phenylethylamine, a known CNS stimulant, suggests that these derivatives could modulate similar pathways .
Psychoactive Compound Research
The compound’s structure is related to psychoactive substances, which makes it a candidate for research into the treatment of psychiatric conditions. Studies may focus on understanding its interaction with dopamine, serotonin, and adrenergic receptors, which are crucial in mood regulation and could lead to new treatments for conditions like schizophrenia and bipolar disorder .
Medicinal Chemistry
In medicinal chemistry, “1-(2-Phenylethyl)-1,4-diazepane” is a valuable scaffold for developing new drugs. Its versatility allows for the creation of a wide range of ligands that can target various receptors, such as adrenoceptors, dopamine receptors, and sigma receptors. This can lead to the discovery of novel therapeutics for diseases that involve these receptors .
Drug Abuse Research
Given its structural relation to phenethylamines, this compound can be used to study the effects of drug abuse. It can serve as a model to understand the metabolic pathways and potencies of various designer drugs, contributing to the development of treatments for addiction and overdose .
Adenosine Receptor Ligands
The compound’s derivatives may act as ligands for adenosine receptors, which play a significant role in cardiovascular function, neurotransmission, and immune response. Research in this area could lead to advancements in treating heart diseases, neurological disorders, and inflammatory conditions .
Enzyme Inhibition Studies
“1-(2-Phenylethyl)-1,4-diazepane” derivatives could be potent inhibitors of enzymes like monoamine oxidase (MAO) and carbonic anhydrase. These enzymes are involved in various physiological processes, and their inhibition can be beneficial in treating conditions such as glaucoma, epilepsy, and certain mood disorders .
Receptor Binding Affinity Research
The compound can be used to study binding affinities to various receptors in the body. This research can provide insights into the development of drugs with higher selectivity and fewer side effects, improving therapeutic outcomes for patients .
Chemical Safety and Toxicology
As with any chemical compound, understanding the safety profile and toxicological effects of “1-(2-Phenylethyl)-1,4-diazepane” is crucial. Research in this field can inform safe handling practices, establish exposure limits, and contribute to regulatory standards for chemicals used in scientific research .
作用機序
Target of Action
The primary target of 1-(2-Phenylethyl)-1,4-diazepane is the mu-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, which include analgesia, euphoria, and respiratory depression .
Mode of Action
1-(2-Phenylethyl)-1,4-diazepane acts as an agonist at the mu-opioid receptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions that result in the compound’s effects .
Biochemical Pathways
Upon activation of the mu-opioid receptor, 1-(2-Phenylethyl)-1,4-diazepane triggers a cascade of biochemical reactions. These reactions generally involve hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Based on its structural similarity to fentanyl, it can be anticipated that it has high lipophilicity, a large volume of distribution, and potential active metabolites . These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The activation of the mu-opioid receptor by 1-(2-Phenylethyl)-1,4-diazepane leads to a variety of effects at the molecular and cellular level. These include analgesia, euphoria, and potentially severe adverse effects including coma and death .
Action Environment
The action, efficacy, and stability of 1-(2-Phenylethyl)-1,4-diazepane can be influenced by various environmental factors. For instance, the presence of other substances, the pH of the environment, and the temperature can all affect how the compound interacts with its target and is metabolized . .
特性
IUPAC Name |
1-(2-phenylethyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-5-13(6-3-1)7-11-15-10-4-8-14-9-12-15/h1-3,5-6,14H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDPAPUJVTXSDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371895 | |
| Record name | 1-(2-phenylethyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-1,4-diazepane | |
CAS RN |
40389-67-1 | |
| Record name | 1-(2-phenylethyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40389-67-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



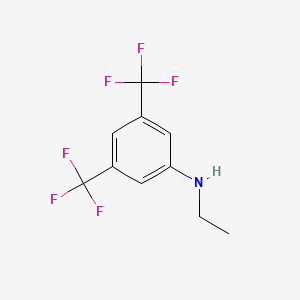


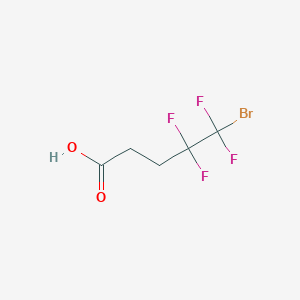
![Ethyl 4-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1333718.png)
